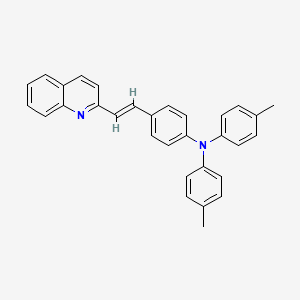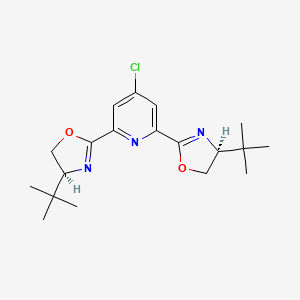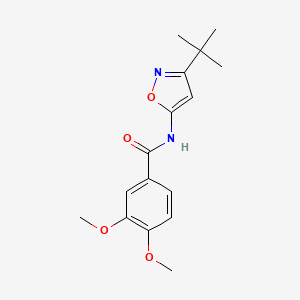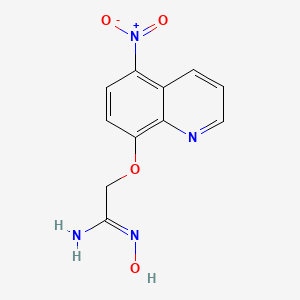
N-Hydroxy-2-((5-nitroquinolin-8-yl)oxy)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-2-((5-nitroquinolin-8-yl)oxy)acetimidamide is a heterocyclic compound with the molecular formula C11H10N4O4 and a molecular weight of 262.22 g/mol This compound is characterized by the presence of a quinoline ring substituted with a nitro group and an oxyacetimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-((5-nitroquinolin-8-yl)oxy)acetimidamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-nitroquinoline, which is then subjected to further reactions.
Formation of Oxyacetimidamide Moiety: The 5-nitroquinoline is reacted with appropriate reagents to introduce the oxyacetimidamide group. This step may involve the use of hydroxylamine derivatives and suitable catalysts.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-((5-nitroquinolin-8-yl)oxy)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce aminoquinoline compounds.
Scientific Research Applications
N-Hydroxy-2-((5-nitroquinolin-8-yl)oxy)acetimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-((5-nitroquinolin-8-yl)oxy)acetimidamide involves its interaction with molecular targets and pathways. The nitro group and the quinoline ring play crucial roles in its biological activity. The compound may inhibit specific enzymes or interfere with cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-2-((5-nitroquinolin-8-yl)oxy)acetamide
- N-Hydroxy-2-((5-nitroquinolin-8-yl)oxy)acetonitrile
- N-Hydroxy-2-((5-nitroquinolin-8-yl)oxy)acetohydrazide
Uniqueness
N-Hydroxy-2-((5-nitroquinolin-8-yl)oxy)acetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H10N4O4 |
|---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
N'-hydroxy-2-(5-nitroquinolin-8-yl)oxyethanimidamide |
InChI |
InChI=1S/C11H10N4O4/c12-10(14-16)6-19-9-4-3-8(15(17)18)7-2-1-5-13-11(7)9/h1-5,16H,6H2,(H2,12,14) |
InChI Key |
QONMLVPKHMQCCT-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC/C(=N/O)/N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OCC(=NO)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboximidamide](/img/structure/B12883748.png)

![3-(2-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12883771.png)
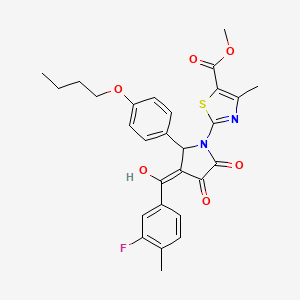
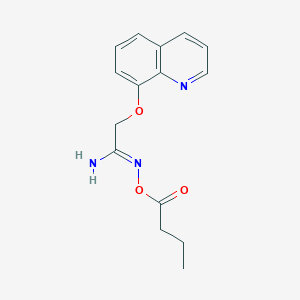
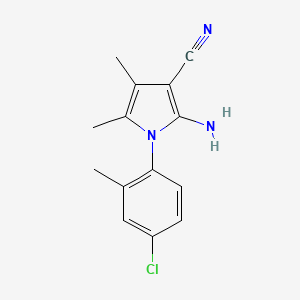
![5-Ethoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12883791.png)


